molecular formula C16H12ClFN4OS B3886691 2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide

Cat. No.: B3886691
M. Wt: 362.8 g/mol
InChI Key: VVJPIKZLSKPQIX-UFWORHAWSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide, commonly known as BFH, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BFH belongs to the class of hydrazide compounds and possesses a unique molecular structure that makes it an attractive candidate for various applications.

Mechanism of Action

The exact mechanism of action of BFH is not fully understood. However, it is believed that BFH exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BFH also inhibits the growth and proliferation of cancer cells by blocking the cell cycle progression. In addition, BFH has been shown to inhibit the activity of various enzymes involved in the biosynthesis of DNA and RNA, which are essential for cell growth and division.
Biochemical and Physiological Effects:
BFH has been reported to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis. BFH also inhibits the activity of various enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cancer cell growth and proliferation. Furthermore, BFH has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

BFH possesses several advantages as a therapeutic agent. It exhibits potent anticancer and antimicrobial activity, making it a potential candidate for the treatment of various diseases. Furthermore, BFH has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, there are also several limitations associated with the use of BFH in lab experiments. Firstly, the exact mechanism of action of BFH is not fully understood, making it difficult to optimize its therapeutic potential. Secondly, the synthesis of BFH is complex and time-consuming, making it difficult to produce large quantities of the compound.

Future Directions

Despite the limitations associated with the use of BFH in lab experiments, there are several future directions that can be explored. Firstly, further research is needed to elucidate the exact mechanism of action of BFH, which can help optimize its therapeutic potential. Secondly, the synthesis of BFH can be optimized to improve the yield and purity of the compound. Thirdly, the in vivo efficacy and toxicity of BFH need to be evaluated to determine its potential as a therapeutic agent. Finally, the use of BFH in combination with other therapeutic agents can be explored to enhance its therapeutic potential.

Scientific Research Applications

BFH has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various types of cancer cells, including breast, colon, and lung cancer. BFH has also been shown to possess potent antimicrobial activity against several bacterial strains, including MRSA and E. coli. Furthermore, BFH has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4OS/c17-11-4-3-5-12(18)10(11)8-19-22-15(23)9-24-16-20-13-6-1-2-7-14(13)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJPIKZLSKPQIX-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide
Reactant of Route 3
2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide
Reactant of Route 6
2-(1H-benzimidazol-2-ylthio)-N'-(2-chloro-6-fluorobenzylidene)acetohydrazide

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